1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of a bromophenyl group, a dodecylsulfanyl chain, and a dihydropyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the dihydropyrrole-2,5-dione core: This can be achieved through a cyclization reaction involving a suitable dione precursor.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the dodecylsulfanyl chain: This can be accomplished through a nucleophilic substitution reaction, where a dodecylthiol reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dodecylsulfanyl chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-1H-pyrrole-2,5-dione: Lacks the dodecylsulfanyl chain, which may affect its solubility and biological activity.
1-(4-chlorophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions.
Uniqueness
1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione is unique due to the combination of the bromophenyl group and the dodecylsulfanyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-dodecylsulfanylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32BrNO2S/c1-2-3-4-5-6-7-8-9-10-11-16-27-20-17-21(25)24(22(20)26)19-14-12-18(23)13-15-19/h12-15,20H,2-11,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWHLOAEBCUOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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